N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)benzo[c][1,2,5]thiadiazole-5-carboxamide
CAS No.: 2034337-74-9
Cat. No.: VC6826763
Molecular Formula: C15H13N5O3S2
Molecular Weight: 375.42
* For research use only. Not for human or veterinary use.
![N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)benzo[c][1,2,5]thiadiazole-5-carboxamide - 2034337-74-9](/images/structure/VC6826763.png)
Specification
CAS No. | 2034337-74-9 |
---|---|
Molecular Formula | C15H13N5O3S2 |
Molecular Weight | 375.42 |
IUPAC Name | N-(1,3-dimethyl-2,2-dioxo-2λ6,1,3-benzothiadiazol-5-yl)-2,1,3-benzothiadiazole-5-carboxamide |
Standard InChI | InChI=1S/C15H13N5O3S2/c1-19-13-6-4-10(8-14(13)20(2)25(19,22)23)16-15(21)9-3-5-11-12(7-9)18-24-17-11/h3-8H,1-2H3,(H,16,21) |
Standard InChI Key | LYVUOFGZFLVABU-UHFFFAOYSA-N |
SMILES | CN1C2=C(C=C(C=C2)NC(=O)C3=CC4=NSN=C4C=C3)N(S1(=O)=O)C |
Introduction
Chemical Identity and Structural Analysis
Molecular Characterization
The compound’s IUPAC name, N-(1,3-dimethyl-2,2-dioxo-2λ⁶,1,3-benzothiadiazol-5-yl)-2,1,3-benzothiadiazole-5-carboxamide, reflects its intricate architecture. Key identifiers include:
Property | Value |
---|---|
CAS Number | 2034337-74-9 |
Molecular Formula | |
Molecular Weight | 375.42 g/mol |
SMILES | CN1C2=C(C=C(C=C2)NC(=O)C3=CC4=NSN=C4C=C3)N(S1(=O)=O)C |
InChI Key | LYVUOFGZFLVABU-UHFFFAOYSA-N |
The molecule consists of two benzothiadiazole units: one substituted with methyl and sulfone groups (1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c]thiadiazol-5-yl) and another linked via a carboxamide bond. X-ray crystallography of analogous compounds reveals planar aromatic systems with intramolecular hydrogen bonding between the amide carbonyl and adjacent nitrogen atoms, suggesting conformational rigidity .
Electronic and Steric Features
Quantum mechanical calculations predict a HOMO-LUMO gap of ~4.1 eV, indicative of moderate electron-withdrawing capacity, primarily due to the sulfone and electron-deficient thiadiazole rings . The methyl groups introduce steric hindrance, potentially influencing binding interactions in biological systems or material matrices.
Synthesis and Manufacturing
Optimization Challenges
Key challenges include minimizing side reactions during sulfonation (e.g., overoxidation) and ensuring regioselective methylation. Purification likely requires gradient column chromatography or recrystallization from dimethylformamide/water mixtures.
Physicochemical Properties
Thermal Stability
Differential scanning calorimetry (DSC) of related thiadiazoles shows decomposition temperatures exceeding 250°C, attributed to aromatic stabilization . The sulfone groups enhance thermal resistance compared to non-oxidized analogs.
Solubility and Partitioning
Predicted logP values (via Crippen’s method) of 1.8 suggest moderate lipophilicity, favoring solubility in polar aprotic solvents like DMSO or DMF. Aqueous solubility is likely limited (<0.1 mg/mL at 25°C), necessitating formulation strategies for biological testing.
Reactivity and Stability
Hydrolytic Degradation
Under alkaline conditions (pH > 9), the sulfone groups may undergo nucleophilic attack, leading to ring opening. Acidic conditions (pH < 3) protonate the thiadiazole nitrogens, reducing aromatic stability and accelerating decomposition .
Photochemical Behavior
UV-Vis spectra of analogous compounds show absorbance maxima at 310 nm (π→π* transitions) and 260 nm (n→π*), with potential photodegradation under prolonged UV exposure .
Research Gaps and Future Directions
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Pharmacological Profiling: Systematic in vitro screening against cancer cell lines (e.g., MCF-7, A549) and microbial strains.
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Crystallographic Studies: Single-crystal X-ray diffraction to resolve conformational details.
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Process Chemistry: Development of scalable synthetic routes with >70% yield.
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